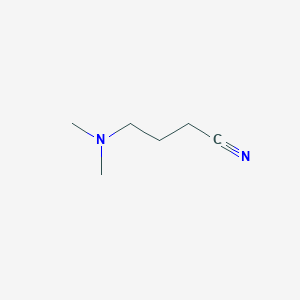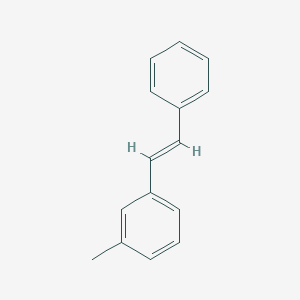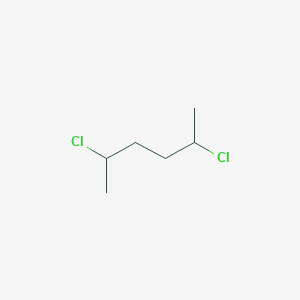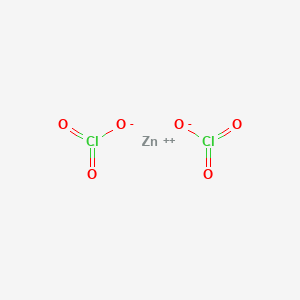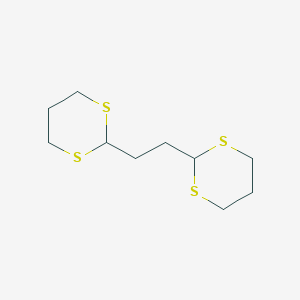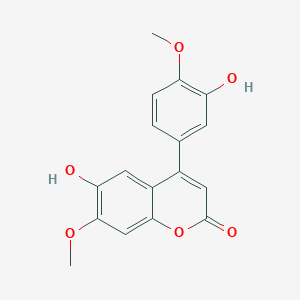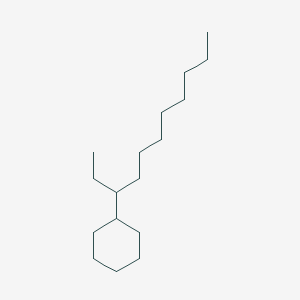
(1-Ethylnonyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylnonyl)cyclohexane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in the field of chemistry and biochemistry due to its unique properties and structure. In
Wissenschaftliche Forschungsanwendungen
((1-Ethylnonyl)cyclohexane)cyclohexane has various scientific research applications. It is commonly used as a solvent for organic compounds due to its nonpolar nature. This compound is also used as a starting material for the synthesis of other compounds. Additionally, ((1-Ethylnonyl)cyclohexane)cyclohexane is used in the field of biochemistry to study the effects of hydrophobic compounds on biological systems.
Wirkmechanismus
The mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with hydrophobic regions of proteins and cell membranes. This interaction can alter the structure and function of these molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
((1-Ethylnonyl)cyclohexane)cyclohexane has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. ((1-Ethylnonyl)cyclohexane)cyclohexane has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1-Ethylnonyl)cyclohexane)cyclohexane in lab experiments is its nonpolar nature. This makes it an excellent solvent for organic compounds. Additionally, this compound has a low toxicity, making it safe to use in laboratory settings. However, one limitation of using ((1-Ethylnonyl)cyclohexane)cyclohexane is its high cost. This can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of ((1-Ethylnonyl)cyclohexane)cyclohexane. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane. This can lead to the development of new drugs and therapies that target hydrophobic regions of proteins and cell membranes. Finally, there is a need for more studies on the potential environmental impact of ((1-Ethylnonyl)cyclohexane)cyclohexane, as it is commonly used in laboratory settings.
Conclusion
In conclusion, ((1-Ethylnonyl)cyclohexane)cyclohexane is a cyclic hydrocarbon that has various scientific research applications. It is commonly used as a solvent for organic compounds and as a starting material for the synthesis of other compounds. Additionally, this compound has various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are advantages and limitations to using ((1-Ethylnonyl)cyclohexane)cyclohexane in laboratory settings, there are several future directions for the study of this compound, including the development of new synthesis methods and the exploration of its environmental impact.
Synthesemethoden
The synthesis of ((1-Ethylnonyl)cyclohexane)cyclohexane is a complex process that involves several steps. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, a Grignard reagent is reacted with a cyclic ketone to form an alcohol intermediate. The alcohol intermediate is then dehydrated to form the desired product.
Eigenschaften
CAS-Nummer |
13151-78-5 |
|---|---|
Produktname |
(1-Ethylnonyl)cyclohexane |
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
undecan-3-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
FXZJDDWIBPIHOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
Synonyme |
(1-Ethylnonyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



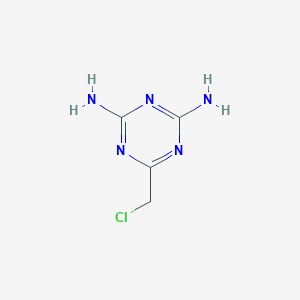
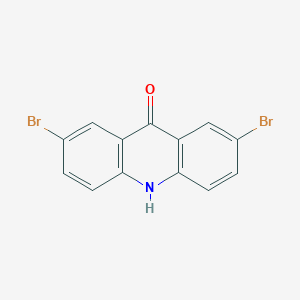
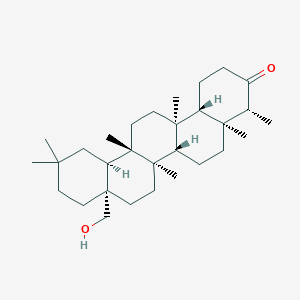
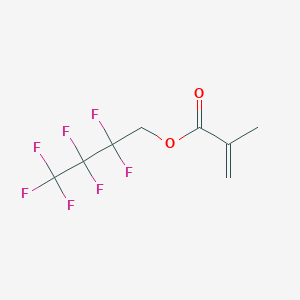
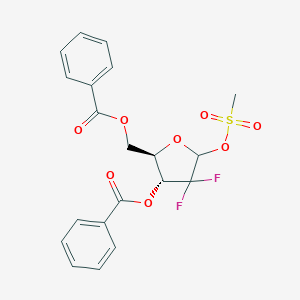
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
